bis(1-methyl-1H-indazol-5-yl)methanol
CAS No.:
Cat. No.: VC14324960
Molecular Formula: C17H16N4O
Molecular Weight: 292.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16N4O |
|---|---|
| Molecular Weight | 292.33 g/mol |
| IUPAC Name | bis(1-methylindazol-5-yl)methanol |
| Standard InChI | InChI=1S/C17H16N4O/c1-20-15-5-3-11(7-13(15)9-18-20)17(22)12-4-6-16-14(8-12)10-19-21(16)2/h3-10,17,22H,1-2H3 |
| Standard InChI Key | KKRCTKHNOVJEGI-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C=C(C=C2)C(C3=CC4=C(C=C3)N(N=C4)C)O)C=N1 |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
Bis(1-methyl-1H-indazol-5-yl)methanol has the molecular formula C₁₇H₁₆N₄O and a molar mass of 292.33 g/mol. Its IUPAC name, bis(1-methylindazol-5-yl)methanol, reflects the presence of two 1-methylindazol-5-yl groups connected to a central methanol group. The compound’s stereochemistry is defined by the spatial arrangement of the indazole rings, which adopt a near-planar configuration due to π-stacking interactions, as observed in analogous bis(indazolyl)methane structures .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1446818-53-6 | |
| Molecular Formula | C₁₇H₁₆N₄O | |
| SMILES | CN1C2=C(C=C(C=C2)C(C3=CC4=C(C=C3)N(N=C4)C)O)C=N1 | |
| InChI Key | KKRCTKHNOVJEGI-UHFFFAOYSA-N |
Synthesis and Manufacturing Processes
Metal-Catalyzed Coupling Reactions
A primary synthesis route involves 5-bromo-1-methyl-1H-indazole as the starting material. Treatment with n-butyllithium generates a lithium intermediate, which reacts with ethyl formate to introduce the methanol moiety. This method yields moderate quantities but requires stringent anhydrous conditions.
Acid-Catalyzed Condensation
An alternative approach utilizes formaldehyde and hydrochloric acid to condense two equivalents of 1-methyl-1H-indazole-5-carbaldehyde. This method, adapted from similar indazolyl-methanol syntheses, proceeds via electrophilic substitution at the indazole’s 5-position . While scalable, this route may produce regioisomeric byproducts requiring chromatographic purification.
Table 2: Comparison of Synthesis Methods
| Method | Reagents | Yield | Challenges |
|---|---|---|---|
| Metal-mediated coupling | n-BuLi, ethyl formate | ~40% | Sensitivity to moisture |
| Acid-catalyzed condensation | HCl, formaldehyde | ~55% | Byproduct formation |
Physicochemical Properties and Characterization
Spectroscopic Analysis
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¹H NMR: Peaks at δ 4.20–4.30 ppm correspond to the methanol bridge’s hydroxyl group, while aromatic protons resonate at δ 7.1–7.9 ppm .
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IR Spectroscopy: A broad O–H stretch at ~3490 cm⁻¹ and C=N vibrations at 1690–1714 cm⁻¹ confirm the methanol and indazole functionalities .
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X-ray Crystallography: Although unreported for this compound, analogous bis(indazolyl)methanes exhibit bond lengths of 1.45–1.48 Å for N–CH₂–N linkages and dihedral angles of 60–70° between indazole planes .
Solubility and Stability
Bis(1-methyl-1H-indazol-5-yl)methanol is sparingly soluble in water but dissolves in polar aprotic solvents like DMSO and DMF. Stability studies indicate decomposition above 200°C, necessitating storage at –20°C under inert atmospheres.
Challenges and Future Research Directions
Synthesis Optimization
Current methods suffer from low yields (40–55%) and tedious purification. Future work should explore flow chemistry or enzymatic catalysis to improve efficiency.
Biological Screening
Prioritize in vitro assays against cancer cell lines (e.g., MCF-7, A549) and kinase panels to identify lead applications.
Materials Characterization
Crystallographic analysis and DFT calculations are needed to elucidate electronic structure and ligand–metal binding modes.
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